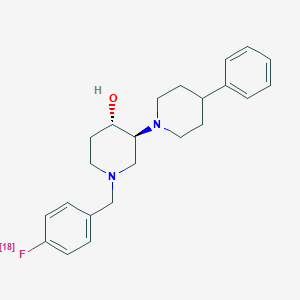

4-Fluorobenzyltrozamicol

Description

Contextualization within Neuropharmacology Research

4-Fluorobenzyltrozamicol is a significant compound within the field of neuropharmacology, which is the study of how drugs affect the nervous system. ox.ac.uknih.gov Its importance lies in its specific interaction with the cholinergic system, a network of neurons that use acetylcholine as their primary neurotransmitter. Cholinergic neurons are fundamental to numerous central nervous system functions, including cognition and motor control. snmjournals.org

The primary target of this compound is the vesicular acetylcholine transporter (VAChT). snmjournals.orgumich.edusakura.ne.jp VAChT is a protein located on the membrane of synaptic vesicles within presynaptic cholinergic nerve terminals. umich.edutaylorandfrancis.com Its crucial function is to load newly synthesized acetylcholine from the cytoplasm into these vesicles for subsequent release into the synapse. Because VAChT is found exclusively in cholinergic neurons, it serves as a unique and reliable biomarker for identifying and quantifying these specific nerve terminals. umich.edusakura.ne.jp By targeting VAChT, researchers can gain insights into the density and functional integrity of cholinergic pathways, which are known to be affected in various neurological and psychiatric disorders. snmjournals.orgumich.edutaylorandfrancis.com

Significance as a Ligand and Radiotracer in Preclinical Investigation

The utility of this compound in academic research is most prominent when it is used as a specialized tool for molecular imaging, specifically Positron Emission Tomography (PET). For this purpose, the molecule is labeled with the positron-emitting radioisotope fluorine-18, creating the radiotracer known as ¹⁸F-4-fluorobenzyltrozamicol, often abbreviated as [¹⁸F]FBT. snmjournals.orgnih.gov

As a ligand, [¹⁸F]FBT selectively binds to the VAChT. snmjournals.orgnih.gov This high-affinity and selective binding allows it to act as a powerful radiotracer, enabling the noninvasive visualization and quantification of VAChT density in living subjects. snmjournals.orgumich.edu When administered, [¹⁸F]FBT travels through the bloodstream and crosses the blood-brain barrier to accumulate in brain regions rich in cholinergic nerve endings, such as the basal ganglia. snmjournals.orgnih.gov The emitted positrons can be detected by a PET scanner, generating detailed images that map the distribution and density of cholinergic terminals. snmjournals.org

This technique has proven invaluable in preclinical investigations. Studies in non-human primates and rodents have used [¹⁸F]FBT PET to establish baseline measurements of cholinergic terminal density and to assess the reproducibility of these measurements over time. snmjournals.orgnih.gov For instance, research in rhesus monkeys demonstrated high reproducibility for [¹⁸F]FBT PET scans, validating its use for longitudinal studies. snmjournals.orgnih.govsnmjournals.org The ability to reliably measure changes in the cholinergic system is critical for studying the progression of neurodegenerative diseases and for evaluating the efficacy of potential new therapies. snmjournals.org

Research Findings on [¹⁸F]FBT Uptake and Measurement

The following tables present data from preclinical studies, highlighting the utility of [¹⁸F]FBT as a radiotracer.

Table 1: Test-Retest Variability of [¹⁸F]FBT PET Measurements in Rhesus Monkey Brain This table shows the consistency of measurements in the basal ganglia between two separate PET scans on the same subjects, indicating the reliability of the radiotracer. snmjournals.orgnih.gov

| Measurement Parameter | Test-Retest Variability |

| Distribution Volume Ratio | < 15% |

| Radioactivity Concentration Ratio | < 12% |

Data sourced from studies assessing the reproducibility of [¹⁸F]FBT PET measurements. snmjournals.orgnih.gov

Table 2: Pancreatic Uptake of [¹⁸F]FBT in Different Species This table illustrates the standardized uptake value (SUV), a measure of radiotracer concentration, in the pancreas, an organ with significant cholinergic innervation. taylorandfrancis.comnih.gov

| Species | Mean Maximum SUV Ratio (Pancreas to Liver) |

| Mice | 3.24 |

| Rhesus Monkeys | 1.6 |

| Human (single subject) | 1.8 |

Data highlights the feasibility of imaging neuroreceptors in the pancreas using [¹⁸F]FBT. nih.gov

Table 3: [¹⁸F]FBT Pancreatic Uptake in a Mouse Model of Prediabetes This study investigated cholinergic activity in the pancreas during a prediabetic state, demonstrating significantly higher uptake compared to healthy controls. nih.gov

| Mouse Group | Mean Pancreatic Uptake (% Injected Dose/gram) |

| Prediabetic (Nonobese Diabetic) | 3.22 ± 0.81 |

| Control | 2.51 ± 1.04 |

These findings suggest that [¹⁸F]FBT can detect neurofunctional changes associated with early beta cell loss. nih.gov

Propriétés

Numéro CAS |

154824-77-8 |

|---|---|

Formule moléculaire |

C23H29FN2O |

Poids moléculaire |

367.5 g/mol |

Nom IUPAC |

(3S,4S)-1-[(4-(18F)fluoranylphenyl)methyl]-3-(4-phenylpiperidin-1-yl)piperidin-4-ol |

InChI |

InChI=1S/C23H29FN2O/c24-21-8-6-18(7-9-21)16-25-13-12-23(27)22(17-25)26-14-10-20(11-15-26)19-4-2-1-3-5-19/h1-9,20,22-23,27H,10-17H2/t22-,23-/m0/s1/i24-1 |

Clé InChI |

HPZHSYBCGLDRCT-NOAXBIBBSA-N |

SMILES |

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F |

SMILES isomérique |

C1CN(C[C@@H]([C@H]1O)N2CCC(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)[18F] |

SMILES canonique |

C1CN(CCC1C2=CC=CC=C2)C3CN(CCC3O)CC4=CC=C(C=C4)F |

Synonymes |

4-F(18)fluorobenzyl-trozamicol 4-fluorobenzyltrozamicol 4-fluorobenzyltrozamicol, (trans-(-))-stereoisomer F(18)FBT p-(18F)fluorobenzyltrozamicol p-FBT |

Origine du produit |

United States |

Q & A

Q. What is the primary application of 4-Fluorobenzyltrozamicol in neuroimaging research?

this compound, particularly its radiolabeled form (¹⁸F-FBT), is used as a positron emission tomography (PET) ligand to map cholinergic terminals by targeting the vesicular acetylcholine transporter (VAChT). Its high affinity for VAChT (Ki = 0.22 nM) enables visualization of cholinergic neuron density in brain regions like the basal ganglia, critical for studying neurodegenerative diseases such as Alzheimer's .

Q. How is the binding affinity of this compound for VAChT and sigma receptors determined?

Binding affinities are quantified using in vitro radioligand competition assays. For example, displacement studies with [³H]vesamicol in rat brain homogenates measure Ki values. The (+) stereoisomer of this compound shows high VAChT selectivity (Ki = 0.22 nM) versus sigma-1 (21.6 nM) and sigma-2 (35.9 nM) receptors, while the (-) isomer exhibits non-selective binding .

Q. What experimental models are used to validate this compound’s pharmacokinetics?

Nonhuman primates (e.g., rhesus monkeys) are employed for PET imaging to assess in vivo kinetics. Key parameters include:

- Washout rate : Slow clearance from basal ganglia indicates specific VAChT binding.

- Metabolite analysis : Plasma samples are analyzed to confirm metabolites do not cross the blood-brain barrier .

Advanced Research Questions

Q. How does stereochemistry influence this compound’s receptor selectivity?

The (+) enantiomer exhibits 100-fold higher VAChT selectivity over sigma receptors compared to the (-) form. For example:

| Receptor | (+)-FBT Ki (nM) | (-)-FBT Ki (nM) |

|---|---|---|

| VAChT | 0.22 | 20.0 |

| Sigma-1 | 21.6 | 20.0 |

| Sigma-2 | 35.9 | 110.0 |

| This stereospecificity underscores the importance of enantiomeric purity in PET tracer design . |

Q. What structural modifications reduce sigma receptor cross-reactivity in VAChT ligands?

Introducing a carbonyl group between the phenyl and piperidine rings (e.g., benzovesamicol derivatives) reduces sigma binding by >100-fold while retaining VAChT affinity. For example, (-)-trans-2-hydroxy-3-(4-(4-fluorobenzoyl)piperidino)-tetralin (Ki VAChT = 1.1 nM; sigma-1 = 240 nM) demonstrates improved selectivity .

Q. How can contradictions in this compound’s utility as a PET ligand be resolved?

Initial studies highlighted its high basal ganglia uptake but later identified limitations:

- Slow washout : Prolonged retention complicates kinetic modeling.

- Sigma receptor interference : Off-target binding in sigma-rich regions.

Resolution involves: - Comparative studies with selective VAChT ligands (e.g., [¹⁸F]fluoroethoxybenzovesamicol).

- Time-activity curve analysis to distinguish specific vs. nonspecific binding .

Q. What methodologies validate the reproducibility of this compound PET data?

- Test-retest protocols : Repeated PET scans in primates show <10% variability in striatal uptake.

- Metabolite-corrected input functions : Ensure tracer stability and accurate compartmental modeling .

Data Contradiction Analysis

Q. Why did early optimism about this compound’s clinical potential decline?

Despite promising in vitro VAChT affinity, in vivo PET studies revealed:

- High sigma-1 binding : Contributed to off-target signal in cortical regions.

- Slow kinetics : Required long scan durations (≥3 hours) for equilibrium, reducing practicality.

These findings shifted focus to ligands with faster clearance and lower sigma affinity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.